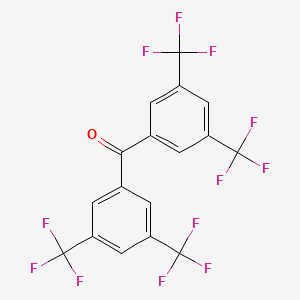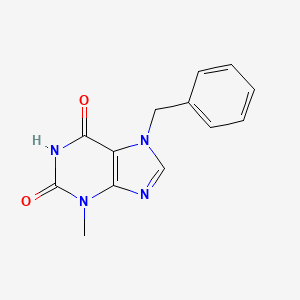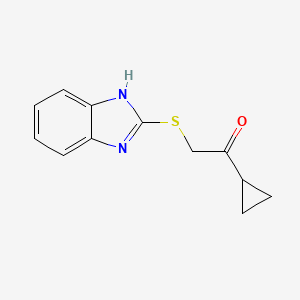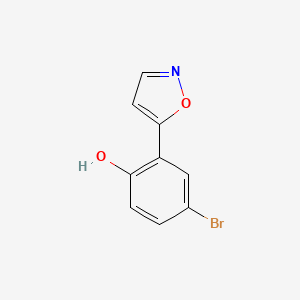
4-Bromo-2-(5-isoxazolyl)phenol
Descripción general
Descripción
Structural Characterization and Antimicrobial Activity
The research on 4-Bromo-2-(5-isoxazolyl)phenol derivatives has led to the synthesis of various ligands and their metal complexes, which have been characterized and evaluated for antimicrobial activity. For instance, ligands with a bidentate coordination through an imine nitrogen atom and a phenolate oxygen atom have been synthesized, forming mononuclear and distorted 5-coordinate square pyramidal structures when complexed with iron(III) nitrate. These compounds exhibit broad-spectrum antimicrobial activities, with some showing higher potency than standard antibiotics .
Synthesis and Solvent Effects on Complexation
The synthesis of 4-Bromo-2-(5-isoxazolyl)phenol derivatives has been explored, with a focus on the effects of solvents on complexation with zinc(II) ions. The intramolecular hydrogen bonding within these ligands influences their reactivity and the nature of the resulting complexes. For example, the ligands form chelate structures upon complexation, and the choice of solvent can significantly affect the complexation reaction .
Antimycobacterial Activity
Compounds based on the isoxazoline moiety, including a derivative of 4-Bromo-2-(5-isoxazolyl)phenol, have been screened for antimycobacterial activity. One such compound demonstrated significant activity against Mycobacterium tuberculosis, including strains resistant to isoniazid, a commonly used antimycobacterial drug .
Molecular and Crystal Structure Analysis
The molecular and crystal structure of 4-Bromo-2-(5-isoxazolyl)phenol derivatives has been analyzed using experimental methods such as X-ray diffraction and theoretical calculations. These studies provide insights into the geometrical parameters, vibrational frequencies, and hydrogen bonding within the compounds .
Nucleophilic Substitution Reactions
The reactivity of 4-Bromo-2-(5-isoxazolyl)phenol derivatives in nucleophilic substitution reactions has been investigated. These reactions have led to the synthesis of new compounds and metal complexes with potential applications in materials science due to their spectral properties .
Chromogenic Reagent Synthesis
A derivative of 4-Bromo-2-(5-isoxazolyl)phenol has been synthesized as a water-soluble chromogenic reagent. This reagent has been used for the spectrophotometric determination of various metal ions, demonstrating its utility in analytical chemistry .
Synthesis and Conversion Processes
The synthesis of 4-Bromo-2-(5-isoxazolyl)phenol derivatives has been achieved through reactions involving salicylaldehyde and diaminephenylene. The conversion processes and structural confirmation of these compounds have been studied, providing a deeper understanding of their chemical behavior .
Crystal Structure and Hydrogen Bonding
The crystal structure of a 4-Bromo-2-(5-isoxazolyl)phenol derivative has been determined, revealing coplanarity between the bromophenol ring and the imidazo[4,5-b]pyridine moiety. Intramolecular hydrogen bonding and intermolecular interactions contribute to the formation of a three-dimensional structure in the crystal .
Base Catalysed Ring Opening
The base-catalyzed ring opening of isoxazoles, including derivatives of 4-Bromo-2-(5-isoxazolyl)phenol, has been studied. The kinetics and mechanism of these reactions provide insights into the stability and reactivity of the isoxazole ring .
Conformational Isomerism and Thermochemical Analysis
Conformational isomerism in 4-Bromo-2-(5-isoxazolyl)phenol derivatives has been explored from structural and thermochemical perspectives. The existence of different conformers and their interconversion has been studied using various spectroscopic techniques and computational methods. The solvent dependence of tautomerism has also been investigated10.
Aplicaciones Científicas De Investigación
1. Metabolism and Toxicity Studies
4-Bromo-2-(5-isoxazolyl)phenol, a derivative of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied for its metabolism and potential toxic effects. Research involving human and animal hepatocytes has helped to elucidate the metabolic pathways of 2C-B and its derivatives, contributing to the understanding of their toxicity and effects on liver function (Carmo et al., 2005).
2. Analytical Chemistry Applications
In analytical chemistry, derivatives of bromophenols like 4-Bromo-2-(5-isoxazolyl)phenol are used as reagents for the detection and quantification of various metals. For instance, 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol is utilized for the sensitive detection of transition metals in complex matrices (Shijo et al., 1994).
3. Environmental Biodegradation Studies
Brominated phenols, including derivatives like 4-Bromo-2-(5-isoxazolyl)phenol, have been the subject of environmental biodegradation studies. These studies focus on understanding how such compounds are broken down by microorganisms under various conditions, which is crucial for assessing their environmental impact and for developing strategies for pollution remediation (Monserrate & Häggblom, 1997).
4. Synthesis and Characterization of Novel Compounds
Research in the field of synthetic chemistry often involves the synthesis and characterization of novel compounds derived from bromophenols, including 4-Bromo-2-(5-isoxazolyl)phenol. These studies can lead to the development of new materials with potential applications in various industries (Sun Ducheng, 2012).
5. Studies in Medicinal Chemistry
Bromophenol derivatives have been explored for their potential in medicinal chemistry, including their antimicrobial and anticancer properties. This research is crucial for the development of new pharmaceuticals and therapeutic agents (Shaharyar et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-2-(1,2-oxazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXKAQGBZPKRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC=NO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425287 | |
| Record name | 4-Bromo-2-(5-isoxazolyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(5-isoxazolyl)phenol | |
CAS RN |
213690-27-8 | |
| Record name | 4-Bromo-2-(5-isoxazolyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(5-isoxazolyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



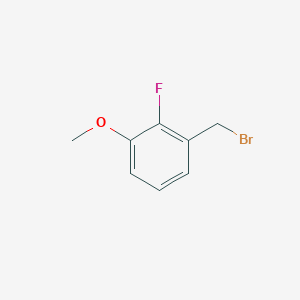
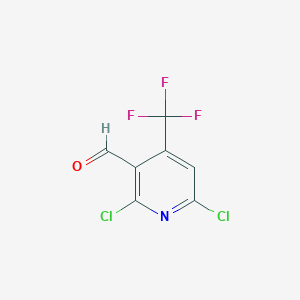
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)
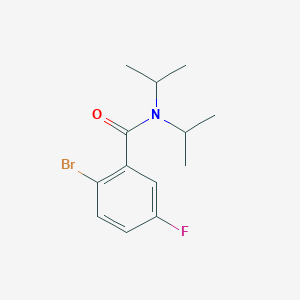
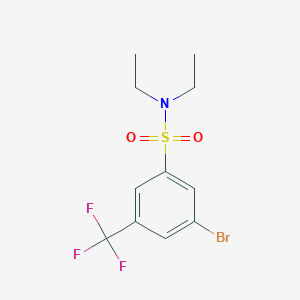
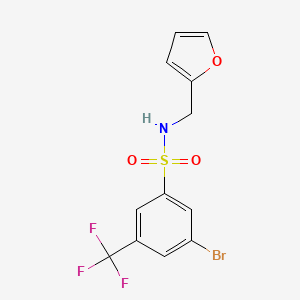
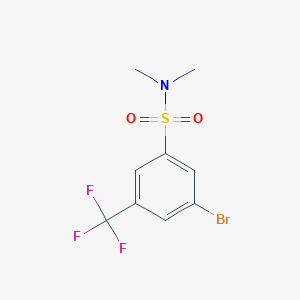
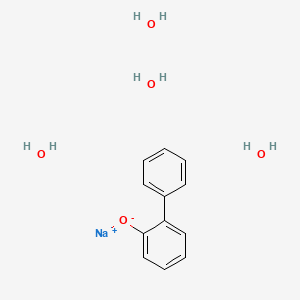
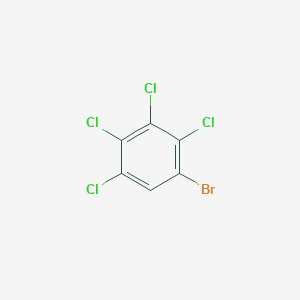
![[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride](/img/structure/B1331608.png)
